1-(6-Chloro-5-fluoropyridin-3-yl)-N-methylmethanamine
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Overview
Description
1-(6-Chloro-5-fluoropyridin-3-yl)-N-methylmethanamine is a chemical compound with the molecular formula C7H9ClN2. It is a derivative of pyridine, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-5-fluoropyridin-3-yl)-N-methylmethanamine typically involves the reaction of 6-chloro-5-fluoropyridine with methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include the use of solvents such as methanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-5-fluoropyridin-3-yl)-N-methylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
1-(6-Chloro-5-fluoropyridin-3-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-5-fluoropyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(methylaminomethyl)pyridine
- 6-Chloro-N-methyl-3-pyridinemethanamine
- N-[(6-chloropyridin-3-yl)methyl]methylamine
Uniqueness
1-(6-Chloro-5-fluoropyridin-3-yl)-N-methylmethanamine is unique due to the presence of both chloro and fluoro substituents on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets, making it valuable for various applications .
Properties
Molecular Formula |
C7H8ClFN2 |
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Molecular Weight |
174.60 g/mol |
IUPAC Name |
1-(6-chloro-5-fluoropyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C7H8ClFN2/c1-10-3-5-2-6(9)7(8)11-4-5/h2,4,10H,3H2,1H3 |
InChI Key |
SIUWTEVZCCYNCZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=C(N=C1)Cl)F |
Origin of Product |
United States |
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